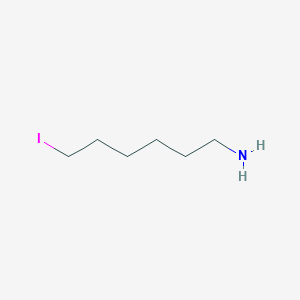

6-Iodohexan-1-amine

Description

Structural Classification and Research Significance within Organic Halides and Amines

6-Iodohexan-1-amine is classified as a bifunctional organic compound. Its structure consists of a six-carbon aliphatic backbone, which provides flexibility. At one end of this chain (position 1) is a primary amine group (-NH2), and at the other end (position 6) is an iodine atom (-I).

This dual functionality is the cornerstone of its research significance. The molecule belongs to two important classes of organic compounds:

Organic Halides (Alkyl Iodides): The carbon-iodine (C-I) bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This allows for the easy introduction of a wide variety of other functional groups at this position.

Primary Amines: The amino group is nucleophilic and basic, readily participating in reactions such as acylation, alkylation, and the formation of amides or imines. researchgate.net

The presence of both a nucleophilic amine and an electrophilic carbon (attached to the iodo group) within the same molecule allows for its use in sequential reactions to build complex molecular frameworks or in intramolecular reactions to form cyclic compounds.

| Property | Value |

| Molecular Formula | C6H14IN |

| Molecular Weight | 227.09 g/mol cymitquimica.com |

| Classification | ω-Haloalkylamine |

Historical Context of ω-Haloalkylamines in Synthetic Methodology Development

The strategic use of molecules possessing two reactive sites has been a foundational concept in organic synthesis for decades. acs.org Bifunctional reagents, such as ω-haloalkylamines, have long been recognized for their utility in constructing carbocycles and other complex structures through annulation sequences. The core advantage of these reagents is their ability to convert simple starting materials into significantly more complex and functionalized products in relatively few synthetic steps.

Historically, the development of synthetic methods relied on predictable and reliable reactions. The intramolecular transformation of ω-haloalkylamines to form quaternary ammonium (B1175870) compounds has been investigated as a method to enhance drug concentration at specific receptor sites. acs.org This foundational understanding of the reactivity of haloalkylamines paved the way for their broader application as versatile synthons in building a diverse range of chemical structures, from pharmaceuticals to materials.

Contemporary Relevance of 6-Iodohexan-1-amine as a Bifunctional Synthon

In modern organic synthesis, there is a strong emphasis on efficiency, atom economy, and the ability to create molecular diversity. 6-Iodohexan-1-amine serves as an exemplary bifunctional synthon that meets these criteria. enamine.net Its contemporary relevance is highlighted in several areas of advanced research.

One prominent application is in the field of materials science, specifically in the preparation of precursors for perovskite-type materials. Research has shown that 6-Iodohexan-1-amine can be converted into its ammonium salt, 6-iodohexan-1-aminium iodide. This salt is then used as a component in the formation of layered hybrid organic-inorganic perovskites, which are studied for their unique optoelectronic properties.

Another significant area of application is in the development of new synthetic methodologies. Recent studies have utilized N-aminopyridinium salts as versatile synthons for amines. researchgate.net In these protocols, 6-iodohexane (a closely related alkyl iodide) is used to alkylate N-aminopyridinium salts, demonstrating a robust method for creating secondary amines—a process that can be challenging due to overalkylation. researchgate.net This highlights the role of the iodo-alkane functionality in controlled alkylation reactions.

Furthermore, the dual functionality of molecules like 6-Iodohexan-1-amine is crucial in the synthesis of heterobifunctional molecules for chemical biology and drug discovery. acs.org The amine can be used as a handle to attach the molecule to a scaffold, while the iodide can be displaced to link to another molecular fragment, enabling the modular construction of complex probes or drug candidates. acs.orgoapen.org For instance, the related compound 1-chloro-6-iodohexane (B110696) has been used in the synthesis of heterobifunctional cyanine (B1664457) dyes for biological imaging. acs.org

Detailed Research Findings: Spectroscopic Data

The characterization of intermediates and products is crucial in chemical synthesis. The ammonium salt of 6-Iodohexan-1-amine has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | 1H NMR (DMSO-d6) δ (ppm) |

| 6-iodohexan-1-aminium iodide | 7.60 (br, 3H); 3.28 (t, 2H); 2.81-2.73 (m, 2H); 1.79-1.72 (m, 2H); 1.55-1.48 (m, 2H); 1.39-1.27 (m, 4H) |

This data provides a clear spectroscopic signature for the protonated form of the molecule, confirming its structure and purity in research applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H14IN |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

6-iodohexan-1-amine |

InChI |

InChI=1S/C6H14IN/c7-5-3-1-2-4-6-8/h1-6,8H2 |

InChI Key |

ZDASKIFVQMLGCC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCI)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodohexan 1 Amine

Direct Halogenation Strategies

Direct halogenation strategies for the synthesis of 6-iodohexan-1-amine involve the introduction of the iodine atom onto a pre-existing C6-amine backbone or the exchange of a different halogen for iodine. These methods are often favored for their straightforward nature.

Regioselective Iodination of Aminoalcohols

A key challenge in the synthesis of 6-iodohexan-1-amine from its corresponding amino alcohol, 6-aminohexan-1-ol, is the regioselective iodination of the hydroxyl group in the presence of the nucleophilic amino group. To achieve this selectivity, protection of the amine is a crucial first step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its ease of removal.

The synthesis commences with the protection of 6-amino-1-hexanol (B32743). This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like methylene (B1212753) chloride. prepchem.com This reaction yields N-Boc-6-amino-1-hexanol. prepchem.comdur.ac.uksigmaaldrich.comtcichemicals.com

Once the amino group is protected, the hydroxyl group can be converted to the iodide. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds with the in situ formation of an iodophosphonium species, which is then displaced by the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by the iodide ion on the carbon atom of the activated alcohol results in the desired iodoalkane. Another approach involves the use of a phosphine-free method, for instance with iodine and a polymer-bound triphenylphosphine in acetonitrile (B52724) under microwave irradiation, which has been shown to be effective for the iodination of diols. nih.gov Following the iodination to form N-Boc-6-iodohexan-1-amine, the Boc protecting group can be removed under acidic conditions to yield the final product, 6-iodohexan-1-amine. dur.ac.uk

A representative reaction scheme is as follows:

Protection: 6-amino-1-hexanol + Boc₂O → N-Boc-6-amino-1-hexanol

Iodination: N-Boc-6-amino-1-hexanol + PPh₃ + I₂ → N-Boc-6-iodohexan-1-amine

Deprotection: N-Boc-6-iodohexan-1-amine + Acid → 6-Iodohexan-1-amine

| Reactant | Reagents | Product | Yield (%) | Reference |

| 6-amino-1-hexanol | Boc₂O, CH₂Cl₂ | N-Boc-6-amino-1-hexanol | - | prepchem.com |

| N-Boc-6-amino-1-hexanol | - | N-Boc-6-iodohexan-1-amine | 85 | dur.ac.uk |

Halogen Exchange Reactions on Corresponding Chloro- or Bromo-Derivatives

The Finkelstein reaction is a classic and widely used method for the synthesis of iodoalkanes from their corresponding chloro- or bromoalkanes. wikipedia.orgdoubtnut.com This Sₙ2 reaction involves treating the alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a solvent in which the sodium iodide is soluble but the resulting sodium chloride or bromide is not, such as acetone (B3395972). wikipedia.orgunacademy.combyjus.comdoubtnut.com This insolubility of the byproduct salt drives the equilibrium towards the formation of the iodoalkane. wikipedia.orgbyjus.com

This strategy can be effectively applied to the synthesis of 6-iodohexan-1-amine, starting from either 6-chlorohexan-1-amine (B3048195) or 6-bromohexan-1-amine. The reaction is generally carried out by heating the haloamine with a solution of sodium iodide in acetone. The reaction works well for primary halides. byjus.com

| Starting Material | Reagent | Solvent | Product | Key Principle | References |

| 6-Chlorohexan-1-amine | NaI | Acetone | 6-Iodohexan-1-amine | Precipitation of NaCl drives the reaction forward | unacademy.com, byjus.com |

| 6-Bromohexan-1-amine | NaI | Acetone | 6-Iodohexan-1-amine | Precipitation of NaBr drives the reaction forward | unacademy.com, byjus.com |

Indirect Synthetic Routes via Functional Group Interconversion

Indirect methods provide alternative pathways to 6-iodohexan-1-amine by constructing the desired functionality through a series of transformations from different starting materials.

Reductive Amination Pathways from ω-Iodoaldehydes or Ketones

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This process involves the initial reaction of the carbonyl compound with an amine source, such as ammonia (B1221849), to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 6-iodohexan-1-amine, this pathway would commence with an ω-iodoaldehyde, such as 6-iodohexanal. The reaction would involve treating 6-iodohexanal with ammonia to form the corresponding imine, which is then reduced to the primary amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is often a preferred reagent as it is selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com

Recent advancements have focused on the development of catalytic systems for reductive amination using molecular hydrogen (H₂) as the reductant, which is considered a greener approach. acs.orgresearchgate.netnih.gov Catalysts based on cobalt or ruthenium have shown high efficiency and selectivity for the synthesis of primary amines from carbonyl compounds and ammonia. nih.govacs.orgsci-hub.se

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product | References |

| 6-Iodohexanal | Ammonia | NaBH₃CN | 6-Iodohexan-1-amine | masterorganicchemistry.com |

| 6-Iodohexanal | Ammonia | H₂ / Cobalt Catalyst | 6-Iodohexan-1-amine | acs.org, researchgate.net, nih.gov |

| 6-Iodohexanal | Ammonia | H₂ / Ruthenium Catalyst | 6-Iodohexan-1-amine | acs.org, sci-hub.se |

Nucleophilic Displacement of Activated Alcohols by Iodide followed by Amine Introduction

This two-step approach involves first preparing 6-iodohexan-1-ol (B3135474) and then converting the hydroxyl group to an amino group. The synthesis of 6-iodohexan-1-ol can be achieved from 1,6-hexanediol. One of the hydroxyl groups is selectively activated, for example, by conversion to a tosylate or mesylate, followed by nucleophilic displacement with iodide. A more direct method involves the use of iodine and a polymer-bound triphenylphosphine under microwave irradiation, which has been reported to give a high yield of 6-iodohexan-1-ol from 1,6-hexanediol. nih.gov

Once 6-iodohexan-1-ol is obtained, the hydroxyl group can be converted to an amine. This can be achieved through several methods. One common approach is to first convert the alcohol to a better leaving group, such as a tosylate or mesylate, and then displace it with an amine source like ammonia or an azide (B81097) followed by reduction. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would yield 6-iodohexyl tosylate. Subsequent reaction with sodium azide (NaN₃) would produce 6-iodo-1-azidohexane, which can then be reduced to 6-iodohexan-1-amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Catalytic and Asymmetric Synthesis Approaches

The development of catalytic and asymmetric methods for the synthesis of amines is a significant area of modern organic chemistry, driven by the need for efficient and enantioselective routes to chiral amines, which are important in pharmaceuticals and other bioactive molecules.

While specific catalytic asymmetric syntheses for 6-iodohexan-1-amine are not extensively documented, general methodologies for the asymmetric synthesis of amines could potentially be adapted. For instance, ω-transaminases are enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. mdpi.commdpi.com By employing an engineered ω-transaminase, it might be possible to asymmetrically aminate a suitable ω-iodo ketone precursor.

Another approach involves the use of chiral metal catalysts. For example, nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral dialkyl carbinamines from racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters of α-amino acids. nih.gov Furthermore, Zr-catalyzed asymmetric carboalumination (ZACA) followed by Pd-catalyzed cross-coupling has been used for the asymmetric synthesis of α,ω-diheterofunctional compounds. nih.gov These advanced catalytic methods hold promise for the future development of enantioselective syntheses of chiral derivatives of 6-iodohexan-1-amine.

| Catalytic Method | Precursor Type | Potential Chiral Product | Key Features | References |

| ω-Transaminase | ω-Iodo ketone | Chiral 6-iodohexan-1-amine | High enantioselectivity, green chemistry | mdpi.com, mdpi.com |

| Chiral Nickel Catalyst | Racemic halo-amine precursor | Enantioenriched protected dialkyl carbinamines | Enantioconvergent substitution | nih.gov |

| ZACA-Pd Cross-Coupling | Alkene | Chiral α,ω-diheterofunctional compounds | All-catalytic, one-pot tandem process | nih.gov |

Stereoselective Synthesis of Chiral Analogues

6-Iodohexan-1-amine is an achiral molecule. However, the principles of stereoselective synthesis would be applicable to the preparation of its chiral analogues, where one or more stereocenters are present in the hexyl chain. The development of methods for the enantioselective synthesis of chiral amines is a significant area of research in organic chemistry. uwindsor.ca

The synthesis of chiral molecules often relies on the use of chiral catalysts, chiral auxiliaries, or enzymes. numberanalytics.com These strategies create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com For instance, in the synthesis of a chiral analogue of 6-Iodohexan-1-amine, a key step could involve the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the iodide with retention or inversion of stereochemistry depending on the chosen method (e.g., Appel or Mitsunobu reaction).

Alternatively, a chiral amine could be constructed through methods such as the asymmetric hydroamination of an alkene. acs.org While specific research on the stereoselective synthesis of chiral 6-Iodohexan-1-amine analogues is not prominent, the broader field of asymmetric synthesis provides a toolbox of reactions that could be applied to this challenge. rsc.org

High-Yield and Scalable Synthetic Protocols for Research Scale Production

For the research-scale production of 6-Iodohexan-1-amine, a protocol that is both high-yielding and scalable is desirable. The synthesis starting from 6-aminohexan-1-ol and hydroiodic acid presents a viable option due to its operational simplicity and the ready availability of the starting material. docbrown.infonbinno.com A reported synthesis of 6-iodohexan-1-aminium iodide from 6-aminohexan-1-ol achieved a yield of 57.7%. docbrown.info While this is a moderate yield, the directness of the route makes it attractive for research purposes.

The Finkelstein reaction is another highly scalable process. wikipedia.orgbyjus.com A potential high-yield protocol would involve the initial synthesis of a suitable precursor, such as N-(6-bromohexyl)acetamide. This can be prepared from 6-aminohexan-1-ol by first protecting the amine via acetylation, followed by bromination of the hydroxyl group. The subsequent Finkelstein reaction with sodium iodide in acetone would then yield N-(6-iodohexyl)acetamide. The final deprotection of the acetamide (B32628) would provide 6-Iodohexan-1-amine. The yields for Finkelstein reactions are often high, driven by the precipitation of the sodium halide byproduct. wikipedia.org

Below is a table summarizing potential high-yield synthetic routes for research-scale production.

| Starting Material | Key Transformation | Reagents | Reported/Expected Yield | Scalability |

| 6-Aminohexan-1-ol | Direct Iodination | Concentrated Hydroiodic Acid | ~58% docbrown.info | Good |

| N-protected 6-Bromohexan-1-amine | Finkelstein Reaction | Sodium Iodide, Acetone | High wikipedia.org | Excellent |

| N-protected 6-Aminohexan-1-ol | Appel Reaction | Triphenylphosphine, Iodine | Generally High organic-chemistry.org | Good |

Reactivity and Mechanistic Investigations of 6 Iodohexan 1 Amine

Nucleophilic Substitution Reactions at the Iodo Group

The carbon-iodine bond in 6-iodohexan-1-amine is the weaker of the two functional group bonds, making the iodine atom a good leaving group in nucleophilic substitution reactions. chemguide.co.uk This reactivity allows for the introduction of a variety of substituents at the 6-position of the hexane (B92381) chain.

Intramolecular Cyclization Pathways (e.g., Aziridine (B145994), Piperidine (B6355638) Formation)

The presence of both a nucleophilic amine and an electrophilic carbon center within the same molecule allows for intramolecular reactions. The lone pair of electrons on the nitrogen atom can attack the carbon atom bearing the iodine, leading to the formation of cyclic amines.

The formation of piperidine from 6-iodohexan-1-amine proceeds via an intramolecular nucleophilic substitution, specifically a 6-endo-trig cyclization. This process is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The reaction mechanism involves the attack of the amine on the carbon bearing the iodine, with the subsequent expulsion of the iodide ion. This type of cyclization is a common strategy for the synthesis of piperidine derivatives, which are prevalent scaffolds in many natural products and pharmaceuticals. mdpi.comresearchgate.net While theoretically possible, the formation of a seven-membered ring (azepane) from 6-iodohexan-1-amine is generally less favored than the formation of a six-membered piperidine ring due to thermodynamic and kinetic considerations. The formation of smaller rings like aziridine from this substrate is not feasible due to the length of the alkyl chain.

Intermolecular Reactions with Various Nucleophiles (e.g., Oxygen-, Sulfur-, Carbon-Based)

In intermolecular reactions, the iodo group of 6-iodohexan-1-amine can be displaced by a variety of external nucleophiles. The primary iodoalkane structure favors an S"N"2 mechanism, where the nucleophile attacks the carbon atom simultaneously with the departure of the iodide leaving group. vaia.com

Oxygen-Based Nucleophiles: Alcohols and carboxylates can act as nucleophiles to form ethers and esters, respectively. For instance, reaction with an alkoxide would yield a 6-alkoxyhexan-1-amine.

Sulfur-Based Nucleophiles: Thiolates are excellent nucleophiles and react readily with 6-iodohexan-1-amine to form thioethers. For example, sodium methylselenide has been shown to react with 1-chloro-6-iodohexane (B110696), with the iodine being the preferred leaving group over chlorine, to form 1-chloro-6-methylselenahexane. vaia.com

Carbon-Based Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can be used to form new carbon-carbon bonds.

Reactions Involving the Primary Amine Functionality

The primary amine group of 6-iodohexan-1-amine is nucleophilic and can participate in a variety of reactions common to primary amines. chemguide.co.uk

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: Primary amines react with acylating agents like acyl chlorides and acid anhydrides to form amides. slideshare.netlibretexts.org For example, the reaction of 6-iodohexan-1-amine with an acyl chloride would yield an N-(6-iodohexyl)amide. This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. slideshare.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. For instance, reaction with benzenesulfonyl chloride would produce N-(6-iodohexyl)benzenesulfonamide. slideshare.net

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. slideshare.net This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, through successive alkylation steps. physicsandmathstutor.com Controlling the extent of alkylation can be challenging. acs.orgresearchgate.net

Formation of Imines, Enamines, and Related Derivatives

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comoperachem.com The reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com For example, reacting 6-iodohexan-1-amine with an aldehyde would yield the corresponding N-(6-iodohexyl)imine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Both the iodo and the amino functionalities of 6-iodohexan-1-amine can participate in such reactions.

The carbon-iodine bond is particularly reactive in palladium-catalyzed couplings, such as Suzuki, Heck, and Sonogashira reactions. For these reactions to be selective for the iodo group, the amine functionality often needs to be protected. For example, phthaloyl-protected 6-amino-1-iodohexane has been shown to be a reactive substrate in palladium-catalyzed alkylation reactions. scispace.com

The primary amine can also undergo palladium-catalyzed N-arylation or N-alkylation reactions, coupling with aryl halides or other electrophiles. mit.edubeilstein-journals.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. beilstein-journals.org

Suzuki-Miyaura, Sonogashira, and Heck Coupling Methodologies with the Iodo Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. The C(sp³)-I bond in 6-iodo-hexan-1-amine can participate in several of these transformations, although challenges such as slow oxidative addition and competing β-hydride elimination must be managed.

The Suzuki-Miyaura coupling of alkyl halides with organoboron reagents is a well-established method for creating C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. fishersci.co.uk For substrates like 6-iodo-hexan-1-amine, the reaction involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or its derivative, and concluding with reductive elimination. acs.org The reactivity order for the halide is generally I > Br > Cl. fishersci.co.uk The presence of the amine functionality may necessitate the use of a protecting group to prevent interference with the catalyst or base. Significant progress has been made in developing catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, that are effective for coupling unactivated alkyl halides. nih.gov

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond by reacting an alkyl halide with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then transmetalates to a palladium(II) complex generated from the oxidative addition of the alkyl iodide. wikipedia.org Copper-free methodologies have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. rsc.org

The Heck reaction involves the coupling of an alkyl halide with an alkene to form a new, substituted alkene. organic-chemistry.org The mechanism proceeds through oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the palladium-alkyl bond. A subsequent β-hydride elimination yields the final product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base. libretexts.org A key challenge in the Heck coupling of alkyl halides is ensuring the desired trans selectivity in the product. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Alkyl Iodides

| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos nih.gov | K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 85-120 °C fishersci.co.uknih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI libretexts.org | Et₃N, Piperidine | DMF, THF, Et₃N | Room Temp. - 100 °C wikipedia.org |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃, Et₃N | DMA, DMF | 100-140 °C nih.gov |

Buchwald-Hartwig Amination Strategies for Amine Introduction

While 6-iodo-hexan-1-amine already possesses an amine group, the Buchwald-Hartwig amination is a crucial strategy for synthesizing such molecules or related derivatives from alkyl halides. wikipedia.org This palladium-catalyzed reaction forms C-N bonds by coupling an amine with a halide. acsgcipr.org It is particularly valuable for forming bonds with C(sp³) centers, which can be challenging via traditional nucleophilic substitution, especially when constructing diamines or other complex structures.

The catalytic cycle for the Buchwald-Hartwig amination of an alkyl halide generally follows four key steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the alkyl halide (e.g., a dihaloalkane like 1,6-diiodohexane) to form a Pd(II)-alkyl-halide intermediate.

Amine Coordination & Deprotonation: The amine (or an ammonia (B1221849) equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Catalyst Regeneration: The Pd(0) species re-enters the catalytic cycle.

A significant side reaction is β-hydride elimination from the Pd(II)-alkyl intermediate, which can lead to an alkene byproduct and reduce the yield of the desired amine. wikipedia.org The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands, such as BrettPhos and RuPhos, have been designed to promote the amination of a wide range of primary and secondary amines with alkyl halides. libretexts.org

Radical Reactions and Reductive Dehalogenation Processes

The carbon-iodine bond is relatively weak, making it susceptible to homolytic cleavage to form an alkyl radical. This reactivity can be harnessed in various synthetic transformations. Photoredox catalysis, using iridium or ruthenium complexes, is a modern and mild method for generating alkyl radicals from alkyl iodides under visible light irradiation. uit.noumich.edu Once formed, the 6-aminohexyl radical can participate in a variety of reactions, such as addition to alkenes or alkynes, or cyclization if an appropriate radical acceptor is present within the molecule.

Reductive dehalogenation is the process of replacing the iodine atom with a hydrogen atom. This transformation is useful for removing a directing group or when the iodo-functionality is no longer needed. Several methods exist for the reductive dehalogenation of alkyl iodides.

Catalytic Hydrogenation: Conventional hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of a base like N,N-diisopropylethylamine (DIEA) can effectively reduce the C-I bond. acs.orgnih.gov The base is necessary to neutralize the hydrogen iodide (HI) formed during the reaction, which can otherwise poison the catalyst. nih.gov Catalytic transfer hydrogenation using reagents like triethylsilane (TES) with Pd/C also achieves this transformation under mild conditions. acs.orgnih.gov

Metal-Mediated Reduction: Active metals such as zinc powder in a proton source like aqueous ammonium chloride can be used for the hydrodehalogenation of alkyl halides at room temperature.

Nickel Boride: An efficient reduction can be achieved using nickel boride, prepared in situ from nickel(II) chloride and sodium borohydride (B1222165), in a solvent like methanol (B129727) at ambient temperature. cdnsciencepub.com

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is essential for optimizing conditions and expanding their scope. Both computational and experimental studies have provided deep insights into the key steps.

For palladium-catalyzed cross-coupling reactions , the mechanism is generally understood to involve a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Oxidative Addition: This is often the rate-determining step, particularly for less reactive halides. acs.org

Transmetalation (Suzuki-Miyaura): Density Functional Theory (DFT) calculations have been instrumental in understanding this step. rsc.orgresearchgate.net Studies show that the base plays a crucial role, often forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center. rsc.org The pathway can proceed via intermediates with a Pd-O-B linkage. rsc.org

Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. For alkyl couplings, this step is in competition with β-hydride elimination. Ligand design is critical to control this selectivity.

For the Buchwald-Hartwig amination , experimental studies using techniques like kinetic isotope effects (KIEs) have helped to pinpoint the rate-determining step. nih.gov For many aryl halide systems, oxidative addition is the first irreversible step. nih.gov Mechanistic investigations have also identified catalyst resting states and explored the potential for alternative Ni(I)-Ni(III) pathways in related nickel-catalyzed aminations, although a Ni(0)-Ni(II) pathway is often strongly supported. ethz.ch

In reductive dehalogenation , mechanistic studies have clarified the role of additives. For instance, in base-mediated catalytic hydrogenation, it was confirmed that the formation of HI poisons the palladium catalyst, and the addition of a non-nucleophilic base prevents this deactivation. nih.gov The mechanism for reductive dehalogenation can vary from heterolytic pathways involving metal hydrides to radical pathways, depending on the reagents used. For example, photoredox-catalyzed dehalogenations proceed via single-electron transfer to the alkyl iodide, leading to the formation of a radical anion that fragments. umich.edu

Applications of 6 Iodohexan 1 Amine As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The dual reactivity of 6-Iodohexan-1-amine provides synthetic chemists with a powerful tool for the assembly of intricate organic molecules. The nucleophilic amino group and the electrophilic carbon bearing the iodo group can be selectively engaged in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.

Construction of Macrocyclic Scaffolds and Natural Product Analogues

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. However, the use of bifunctional linkers like 6-Iodohexan-1-amine can facilitate efficient macrocyclization.

One powerful strategy for macrocycle synthesis is the Ugi four-component reaction (U-4CR), a one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By employing unprotected diamines as one of the components, the resulting Ugi product contains a free amino group that can participate in a subsequent intramolecular cyclization. For instance, α-isocyano-ω-amines can be reacted with aldehydes and carboxylic acids in a U-4CR to generate a wide array of macrocycles with varying ring sizes. uj.edu.placs.org The use of a diamine with a flexible hexyl chain, such as that provided by a 6-aminohexyl moiety, is crucial in achieving the desired ring closure.

Furthermore, the synthesis of natural product analogues often involves the strategic introduction of flexible or rigid linkers to mimic or modify the structure of the parent compound. mdpi.comoapen.org For example, in the molecular simplification of the natural product Berberine, tertiary amines with varying N-alkyl chains were synthesized to investigate their antibacterial activity. mdpi.com The synthesis involved the N-alkylation of a secondary amine with alkyl iodides, including 1-iodohexane (B118524), demonstrating the utility of the iodo-functionalized alkyl chain in building analogues of complex natural products. mdpi.com

Synthesis of Advanced Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The ability to construct these ring systems efficiently and with control over substitution patterns is therefore of paramount importance. 6-Iodohexan-1-amine can serve as a valuable precursor for the synthesis of N-substituted heterocyclic systems.

The amino group of 6-Iodohexan-1-amine can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, multicomponent reactions, such as the synthesis of C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones, highlight the utility of primary amines in constructing complex heterocyclic scaffolds. nih.gov The tandem reaction strategy, where amines are generated in situ and immediately used in subsequent reactions like the Ugi four-component reaction, has also proven effective for the synthesis of six- and seven-membered nitrogen heterocycles. sioc-journal.cn

On the other hand, the iodo-end of the molecule can be used to introduce the hexylamino functionality onto an existing heterocyclic core. For example, the alkylation of bis(2-nitrophenyl)amine (B107571) with 1-iodohexane is a key step in the regioselective synthesis of N-alkyl phenazinium salts. acs.orgacs.org This approach allows for the introduction of a flexible alkyl chain, which can influence the solubility and biological activity of the resulting heterocyclic compound.

Utilization in Radiochemistry and Imaging Probe Development

The development of radiolabeled molecules for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a rapidly advancing field. The incorporation of a radioisotope into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes in vivo.

Incorporation of Positron-Emitting and Gamma-Emitting Radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)

Iodine possesses several isotopes that are suitable for nuclear imaging and radiotherapy. For instance, ¹²³I is a gamma-emitter used in SPECT imaging, while ¹²⁴I is a positron-emitter used in PET imaging. ¹²⁵I is a long-lived gamma-emitter often used in preclinical research and in vitro assays, and ¹³¹I is a beta- and gamma-emitter used for both imaging and therapy. The presence of an iodine atom in 6-Iodohexan-1-amine makes it an ideal precursor for the introduction of these radioisotopes into a target molecule.

The synthesis of radiolabeled compounds often involves a late-stage introduction of the radioisotope to maximize the radiochemical yield and minimize the handling of radioactive materials. The Finkelstein reaction, a halide exchange reaction, is a commonly used method for radioiodination. In this reaction, a non-radioactive iodo- or bromo-precursor is reacted with a source of radioactive iodide, such as Na[¹²³I]I or Na[¹²⁴I]I, to produce the desired radiolabeled compound. The bifunctional nature of 6-Iodohexan-1-amine allows it to be first conjugated to a biomolecule of interest via its amino group, followed by radioiodination at the iodo-position.

Design and Synthesis of Radiolabeled Ligands for Receptor Binding Studies (pre-clinical research)

Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction of ligands with their receptors. uky.edu These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radiolabeled ligand by a non-labeled compound, the binding affinity of the new compound can be determined.

The development of novel radioligands often requires the synthesis of a precursor molecule that can be readily radiolabeled. 6-Iodohexan-1-amine can serve as a versatile linker for the synthesis of such precursors. The amino group can be used to attach the linker to a known pharmacophore, while the iodo-group provides a handle for subsequent radioiodination. For example, in the development of ligands for the gonadotropin-releasing hormone (GnRH) receptor, a piperazino-substituted compound was acylated with 6-iodohexanoyl chloride, a derivative of 6-Iodohexan-1-amine, to introduce an iodo-functionalized tail for potential radiolabeling. uit.no Similarly, ligands for the serotonin (B10506) 5-HT2A receptor have been developed using iodo-containing moieties to explore structure-activity relationships, and such compounds are candidates for radiolabeling to study receptor distribution and density in the brain. nih.gov

The following table summarizes the properties of relevant iodine radioisotopes used in medical imaging and research:

| Radioisotope | Half-life | Decay Mode | Primary Emissions (Energy) | Application |

| ¹²³I | 13.22 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |

| ¹²⁴I | 4.18 days | Positron Emission (β+) | Positrons (E_max = 2.14 MeV), Gamma (603 keV) | PET Imaging |

| ¹²⁵I | 59.4 days | Electron Capture | Gamma (35.5 keV), X-rays | Radioimmunoassays, Preclinical Imaging |

| ¹³¹I | 8.02 days | Beta Minus (β-) | Beta particles (E_max = 0.61 MeV), Gamma (364 keV) | Radiotherapy, SPECT Imaging |

Role in Polymer Science and Materials Chemistry

The unique properties of 6-Iodohexan-1-amine, possessing both a reactive amine and an iodo group, make it a valuable component in the synthesis and modification of polymers. Its bifunctionality allows it to act as a monomer, a chain transfer agent, or a post-polymerization modification agent, leading to the creation of functional materials with tailored properties.

The primary amine group of 6-Iodohexan-1-amine can participate in polymerization reactions to form polyamides, polyimines, or other nitrogen-containing polymers. For example, in the synthesis of polyamides like Nylon-6,6, a diamine (such as 1,6-diaminohexane) is reacted with a dicarboxylic acid. chemguide.co.uk The structural similarity of 6-Iodohexan-1-amine to 1,6-diaminohexane suggests its potential as a comonomer to introduce iodo-functionality along the polymer backbone. Such iodo-groups can then be used for further modifications, such as cross-linking or grafting. Primary amine monomers are known to be useful for preparing polymers that can be further modified through reactions like alkylations and condensations. polysciences.com

The iodo-end of 6-Iodohexan-1-amine can be utilized in the functionalization of existing polymers. For instance, polymers containing tertiary amine groups can be quaternized with alkyl iodides, such as 1-iodohexane, to introduce permanent positive charges and modify the polymer's solubility and self-assembly behavior. mdpi.commdpi.com This quaternization reaction can transform a pH-responsive polymer into a strong polyelectrolyte or introduce hydrophobic side chains, depending on the nature of the alkyl iodide. The use of 6-Iodohexan-1-amine in such a reaction would result in a polymer decorated with primary amine groups, which could then be used for bioconjugation or other applications.

The following table provides examples of how iodo- and amine-functionalities are utilized in polymer chemistry, highlighting the potential roles of 6-Iodohexan-1-amine:

| Polymerization/Modification Method | Role of Functional Group | Example Reactant(s) | Resulting Polymer/Material | Potential Application |

| Condensation Polymerization | Amine as monomer | 1,6-diaminohexane, hexanedioic acid | Polyamide (Nylon-6,6) | Fibers, plastics |

| Polymer Functionalization | Iodoalkane for quaternization | Poly(2-(dimethylamino)ethyl methacrylate), 1-iodohexane | Quaternized polyelectrolyte | Gene delivery, antimicrobial surfaces |

| Radical Polymerization | Primary amine monomer | N-(3-Aminopropyl)methacrylamide | Amine-containing hydrogel | Biomedical materials, sensors |

| Polymer Grafting | Iodo-group for "grafting from" | Polymer with iodo-groups, vinyl monomers | Graft copolymer | Modified surface properties |

Monomer for Polymerization Reactions (e.g., Polyurethanes, Polyamides)

The bifunctional nature of 6-iodohexan-1-amine, possessing both an amine and a reactive iodo group, makes it a valuable monomer in the synthesis of specialized polymers. The amine group can participate in step-growth polymerization reactions to form the backbone of polymers like polyamides and polyurethanes, while the iodo group remains available for post-polymerization modifications.

For instance, in the realm of polyurethanes, while direct incorporation of 6-iodohexan-1-amine into the main chain during initial polymerization is less common, its derivatives are utilized. A more frequent approach involves the synthesis of a polyol containing tertiary amine groups, which is then quaternized using an alkylating agent like 1-iodohexane to introduce antimicrobial properties. researchgate.net For example, epoxidized soybean oil can be reacted with diethylamine (B46881) to create a tertiary amine-containing polyol. This polyol is subsequently reacted with an agent like methyl iodide or benzyl (B1604629) chloride to form quaternary ammonium (B1175870) salts (QASs), which are then reacted with diisocyanates to produce polyurethane coatings. researchgate.net This method allows for the creation of polyurethanes with inherent bactericidal activity.

Similarly, in polyamide synthesis, diamines are key building blocks that react with dicarboxylic acids or their derivatives. researchgate.net While direct polymerization of 6-iodohexan-1-amine with a dicarboxylic acid is feasible, research more commonly explores post-polymerization modification. For example, a pre-formed polymer with tertiary amine groups can be modified with 1-iodohexane to introduce specific functionalities. mdpi.comnih.gov This approach allows for the synthesis of polymers with tailored properties, such as altered hydrophilicity or the introduction of responsive elements. mdpi.comnih.gov

The table below summarizes the use of iodoalkanes in modifying polymers to impart specific properties.

| Polymer Type | Modification Strategy | Modifying Agent | Resulting Property | Reference |

|---|---|---|---|---|

| Polyurethane | Quaternization of tertiary amine-containing polyol | Methyl Iodide / Benzyl Chloride | Antibacterial activity | researchgate.net |

| PDMAEA-b-PNIPAM-b-POEGA | Quaternization of tertiary amine groups | 1-Iodohexane | Increased hydrophobicity, thermoresponsive behavior | mdpi.com |

| P(DMAEMA-co-OEGMA) | Quaternization of tertiary amine groups | 1-Iodohexane / 1-Iodododecane (B1195088) | pH, temperature, and salt responsive behavior | researchgate.netresearchgate.net |

Surface Functionalization of Nanomaterials and Substrates

The reactivity of the iodo and amine groups in 6-iodohexan-1-amine makes it a useful molecule for the surface functionalization of various nanomaterials and substrates. This modification can alter the surface properties of the material, such as its biocompatibility, dispersibility, and chemical reactivity. frontiersin.orgwiley-vch.demdpi.com

The amine group can be used to covalently attach the molecule to surfaces that have complementary functional groups, such as carboxylic acids or epoxides. frontiersin.org Conversely, the iodo group can be used to attach the molecule to surfaces through nucleophilic substitution reactions or can be converted to other functional groups.

For example, silica (B1680970) nanoparticles are often functionalized with amine groups using silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov This amine-functionalized surface can then be further modified. While direct use of 6-iodohexan-1-amine on silica is less documented, the principle of using bifunctional molecules to introduce new functionalities is well-established. For instance, the amine group of a molecule can react with a surface, leaving the other end available for further reactions.

In a different approach, the iodo-group of a molecule like 1-chloro-6-iodohexane (B110696) can be used in alkylation reactions to modify surfaces. nih.gov This highlights the versatility of the iodo-alkane structure in surface chemistry.

The following table provides examples of surface functionalization of different nanomaterials and the resulting changes in their properties.

| Nanomaterial/Substrate | Functionalization Strategy | Resulting Surface Property | Potential Application | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | Amine functionalization with APTES | Reduced inflammatory response, improved biocompatibility | Biomedical applications | nih.gov |

| Titanium Dioxide (TiO2) | Functionalization with 3-aminopropyltrimethoxysilane (B80574) (APTMS) | Improved dielectric properties in polymer composites | Electronics | wiley-vch.de |

| Gold | Formation of Self-Assembled Monolayers (SAMs) with alkanethiols | Controlled surface chemistry (hydrophobicity, hydrophilicity) | Sensors, biocompatible coatings | nih.gov |

| Graphene Oxide | Amine functionalization with APTES | Improved filler for epoxy composites | Advanced materials | wiley-vch.de |

Preparation of Self-Assembled Monolayers (SAMs) with Specific Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. arxiv.org The molecules that form SAMs typically have a head group that binds to the substrate, a spacer chain, and a terminal functional group that dictates the surface properties. nih.gov Alkanethiols on gold are a classic example of a well-studied SAM system. harvard.edu

While 6-iodohexan-1-amine itself is not a typical molecule for forming SAMs due to the lack of a strong headgroup like a thiol, its structural motifs are relevant. The amine group can be used to modify a pre-existing SAM. For example, a SAM presenting carboxylic acid groups can be reacted with an amine to introduce new functionality. nih.gov

More directly, molecules with a thiol headgroup and a terminal amine or a protected amine are used to create SAMs with reactive surfaces. These amine-terminated SAMs can then be further modified. The iodo group of 6-iodohexan-1-amine could potentially be used to alkylate an amine-terminated SAM, thereby introducing an iodine atom to the surface for subsequent reactions.

The properties of SAMs are highly dependent on the terminal functional group. The table below illustrates how different terminal groups on alkanethiol SAMs on gold influence the surface properties.

| Terminal Functional Group | Resulting Surface Property | Example Application | Reference |

|---|---|---|---|

| Methyl (-CH3) | Hydrophobic | Creating water-repellent surfaces | |

| Hydroxyl (-OH) | Hydrophilic | Improving wettability | |

| Carboxyl (-COOH) | Hydrophilic, can be deprotonated to be negatively charged | Immobilization of biomolecules | |

| Amine (-NH2) | Hydrophilic, can be protonated to be positively charged | Covalent attachment of molecules |

Application in Bioconjugation and Chemical Biology Research

Linker for Covalent Attachment to Biomolecules (e.g., Peptides, Proteins, DNA)

The dual functionality of 6-iodohexan-1-amine makes it a valuable linker molecule in bioconjugation, the process of covalently attaching molecules to biomolecules such as peptides, proteins, and DNA. nih.govnih.gov The amine group can be used to form a stable amide bond with a carboxylic acid on a biomolecule or a label, often facilitated by coupling agents. nih.gov The iodo group can serve as a reactive handle for attachment to other molecules, for instance, through alkylation of a thiol or another nucleophile.

A common strategy involves using a heterobifunctional linker where one end reacts with the biomolecule and the other end carries a specific tag or reporter molecule. While 6-iodohexan-1-amine itself can be used, more complex linkers are often synthesized from it or similar building blocks. For example, 1-chloro-6-iodohexane is used in the synthesis of linkers for attaching labels to proteins. nih.govnih.gov

The chloroalkane penetration assay (CAPA) is a technique that utilizes a chloroalkane tag to quantify the cytosolic penetration of molecules. nih.gov The synthesis of these tags can involve the use of iodo-chloro alkanes. For instance, a chloroalkane-NHS ester can be synthesized and then conjugated to a primary amine on a molecule of interest, such as an oligonucleotide. nih.gov

The following table presents examples of linker types and their applications in bioconjugation.

| Biomolecule | Linker Chemistry | Attached Moiety | Application | Reference |

|---|---|---|---|---|

| Peptides | Amide bond formation | Chloroalkane tag | Studying cell penetration | nih.gov |

| Oligonucleotides | Amide bond formation with a 5' amine | Chloroalkane-NHS ester | Measuring cytosolic delivery | nih.govnih.gov |

| Proteins | Alkylation of a dehalogenase fusion tag | Fluorescent dyes, biotin | Protein labeling and detection | google.com |

Methodologies for Synthesizing Chemically Modified Biopolymers

6-Iodohexan-1-amine and related compounds are instrumental in the chemical modification of biopolymers to impart new functions. nih.gov The amine or iodo group can be used to introduce new chemical moieties onto natural or synthetic biopolymers.

A prominent example is the modification of polymers containing tertiary amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), with iodoalkanes like 1-iodohexane. mdpi.comnih.govresearchgate.net This quaternization reaction converts the tertiary amines into quaternary ammonium salts, which can significantly alter the polymer's properties. For instance, quaternization can increase the hydrophobicity of the polymer and introduce stimuli-responsive behavior. mdpi.comresearchgate.net

In the context of nucleic acids, oligonucleotides can be synthesized with a 5'-amine modification. This amine can then be conjugated with other molecules, such as a chloroalkane-NHS ester, which may have been synthesized using an iodo-chloro alkane precursor. nih.gov This allows for the site-specific attachment of labels or functional groups to the biopolymer.

The table below outlines different methodologies for modifying biopolymers and the resulting functionalities.

| Biopolymer | Modification Method | Reagent | Resulting Functionality | Reference |

|---|---|---|---|---|

| PDMAEA-based triblock terpolymer | Quaternization | 1-Iodohexane | Increased hydrophobicity, thermo-responsiveness | mdpi.comnih.gov |

| PDMAEMA-based diblock copolymers | Quaternization | 1-Iodohexane / 1-Iodododecane | pH, temperature, and salt responsiveness | researchgate.net |

| Oligonucleotides with 5'-amine | Amide coupling | Chloroalkane-NHS ester | Attachment of a chloroalkane tag for cellular assays | nih.gov |

| Polymers with tertiary amine groups | Quaternization | Methyl iodide | Permanent cationic charges, increased hydrophilicity | mdpi.comnih.gov |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into larger, ordered structures is a central theme in this field.

While 6-iodohexan-1-amine is not a primary building block for complex supramolecular assemblies on its own, its functional groups are relevant to the construction of such systems. The amine group, for instance, can participate in hydrogen bonding, a key interaction in many supramolecular structures. pageplace.de Furthermore, the iodo group can be used to synthetically elaborate molecules into more complex structures that can then participate in self-assembly.

For example, the modification of polymers with long alkyl chains, which can be achieved using iodoalkanes, can lead to self-assembly in solution due to hydrophobic interactions. mdpi.comresearchgate.net Quaternization of PDMAEMA-based polymers with 1-iodohexane or 1-iodododecane leads to copolymers that form nanoaggregates in aqueous media. mdpi.comresearchgate.net

In a different context, the formation of host-guest complexes is a fundamental concept in supramolecular chemistry. For instance, cucurbit[n]urils are macrocyclic host molecules that can encapsulate guest molecules in their cavity. pageplace.de The synthesis of guest molecules often involves the use of bifunctional linkers to attach a recognition motif to another part of the molecule.

The table below provides examples of molecular interactions and their role in forming supramolecular structures.

| Supramolecular Interaction | Example System | Resulting Structure | Driving Force | Reference |

|---|---|---|---|---|

| Hydrophobic interactions | Amphiphilic block copolymers in water | Micelles, nanoaggregates | Minimization of contact between hydrophobic blocks and water | mdpi.comresearchgate.net |

| Hydrogen bonding | DNA double helix | Double helix | Specific pairing between nucleobases | pageplace.de |

| Host-guest interactions | Cucurbit nih.govuril with methyl viologen | Inclusion complex | Hydrophobic and electrostatic interactions | pageplace.de |

| π-π stacking | Stacked aromatic molecules | Columnar aggregates | Attractive, noncovalent interactions between aromatic rings | pageplace.de |

Design of Host-Guest Systems and Molecular Recognition Elements

Host-guest chemistry involves the design of "host" molecules with cavities that can encapsulate smaller "guest" molecules or ions, leading to applications in sensing, catalysis, and separation. The functionalization of large macrocyclic hosts, such as resorcinarenes and calixarenes, is crucial for tuning their recognition properties. medwinpublishers.comresearchgate.net 6-Iodohexan-1-amine serves as an ideal tether for imparting new functionalities to these hosts.

The synthesis of such host-guest systems often involves modifying the upper or lower rim of the macrocycle. nih.gov The iodo- group of 6-Iodohexan-1-amine can be used to attach the hexyl-amine chain to the host's scaffold via nucleophilic substitution reactions. Subsequently, the terminal amine group can be protonated to form an ammonium cation. chemrxiv.org These cationic groups can form strong intramolecular hydrogen bonds with the host framework, creating pre-organized cavities suitable for guest binding. acs.org

For example, N-alkyl ammonium resorcinarene (B1253557) halides are formed through processes where the amine functionality plays a key role in the supramolecular assembly. acs.org The resulting halide anions and ammonium cations create a distinct seam of hydrogen bonds that define the cavitand structure. acs.org The length and flexibility of the alkyl chain, such as the hexyl group provided by 6-Iodohexan-1-amine, are critical in defining the size and shape of the host's cavity and influencing its affinity for specific guests. In one studied case, an N-hexyl substituted resorcinarene was shown to form a dimeric capsular assembly capable of trapping guest molecules like 1,4-dioxane (B91453) within its cavity. acs.org This demonstrates how the incorporation of an alkyl-amine chain can induce the formation of complex, functional host-guest systems.

Table 1: Representative Host-Guest System Utilizing an N-Alkyl Ammonium Linker

| Component | Identity/Principle | Role in Assembly | Reference |

|---|---|---|---|

| Host Scaffold | Resorcin chemrxiv.orgarene | Provides the fundamental macrocyclic structure with a cavity. | researchgate.netacs.org |

| Functional Linker | N-Hexyl Ammonium (derived from a precursor like 6-halohexan-1-amine) | Forms intramolecular hydrogen bonds, pre-organizes the cavity, and influences guest affinity. | acs.org |

| Guest Molecule | 1,4-Dioxane | Is encapsulated within the host's cavity through weak, non-covalent interactions. | acs.org |

| Supramolecular Structure | Dimeric Capsule | The final assembly formed through halogen-bond induced dimerization of the functionalized host. | acs.org |

Synthesis of Ligands for Metal Coordination Chemistry

In the field of organometallic chemistry, the design of ligands is paramount for controlling the reactivity and stability of metal catalysts. 6-Iodohexan-1-amine is a valuable precursor for creating bifunctional ligands that can chelate to metal centers. Its dual reactivity allows it to be incorporated into complex ligand frameworks, such as N-heterocyclic carbenes (NHCs) and pincer ligands, which are widely used in catalysis. chemrxiv.orgmdpi.com

The synthetic strategy typically involves using the iodo- functionality for the initial coupling step. For instance, the carbon-iodine bond can react with a nucleophilic site on a ligand scaffold, thereby tethering the hexyl-amine chain. The terminal amine group is then available to act as a donor atom, coordinating directly to a metal center. This is particularly useful in the construction of pincer ligands, which are tridentate molecules that bind to a metal in a meridional fashion, enhancing complex stability. mdpi.comd-nb.info The amine can serve as the central donor in an NNN-type pincer or as one of the arms in other architectures. d-nb.info

Furthermore, the amine group can be further modified. It can be a starting point for building more elaborate donor groups or for introducing other functionalities, such as hydrogen-bond donors, into the ligand sphere. chemrxiv.org This bifunctionality is exploited in the synthesis of advanced NHC ligands, where functional side chains can modulate the catalytic activity of the corresponding metal complex. rsc.org For example, diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes have been developed as bifunctional NHC ligands for copper-catalyzed reactions. rsc.org While not using 6-Iodohexan-1-amine directly, the principles of incorporating functional alkyl chains are analogous. The flexible hexyl chain can position the coordinating amine group optimally for chelation, potentially influencing the catalytic pocket of metal complexes used in reactions such as cross-couplings and hydrogenations. d-nb.infocore.ac.ukresearchgate.net

Table 2: Application of Alkyl-Amine Building Blocks in Ligand Synthesis

| Ligand Type | Metal Center Examples | Role of Halo-Alkyl-Amine Precursor | Representative Precursors | Reference |

|---|---|---|---|---|

| Pincer Ligands | Ni, Pd, Mo | Provides one or more of the donor atoms (e.g., the central N in an NNN system) and the linking backbone. | Bis-(2-pyridylmethyl)amine, 2,6-dibromomethylpyridine, amino acetaldehyde | mdpi.comd-nb.inforesearchgate.net |

| N-Heterocyclic Carbene (NHC) Ligands | Cu, Ru, Ir, Ni | Acts as a functional side chain to modulate steric/electronic properties or introduce secondary coordination sites. | Imidazoles, nitrogen mustard derivatives, 2-hydroxypyridine | rsc.orgresearchgate.netrsc.orgacs.org |

| Bidentate Ligands | Cu | Forms N-alkylated amine or pyridinium (B92312) salts that chelate to the metal center. | 1-Iodoalkanes, functionalized anilines | rsc.org |

Advanced Spectroscopic and Analytical Methodologies for Research on 6 Iodohexan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Iodohexan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Iodohexan-1-amine is characterized by distinct signals corresponding to the protons on the hexyl chain. The protons closest to the electronegative iodine and nitrogen atoms are the most deshielded, appearing further downfield. The methylene (B1212753) group adjacent to the iodine atom (C1-H₂) is expected to resonate around 3.2 ppm, appearing as a triplet due to coupling with the adjacent C2 protons. rsc.org The methylene group next to the primary amine (C6-H₂) typically appears as a triplet around 2.7-2.8 ppm. The protons of the internal methylene groups (C2, C3, C4, C5) produce overlapping multiplet signals in the upfield region, generally between 1.3 and 1.8 ppm. The protons of the amine group (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The addition of D₂O would cause this signal to disappear, confirming its identity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing six distinct signals for the carbon backbone. The carbon atom bonded to the iodine (C-1) is significantly shifted downfield due to the halogen's electronegativity and heavy atom effect, typically appearing at a chemical shift of around 7-10 ppm. chemicalbook.comdocbrown.info Conversely, the carbon attached to the amino group (C-6) would resonate at approximately 42 ppm. The remaining methylene carbons (C-2 to C-5) would appear in the range of 25-35 ppm. docbrown.info

NMR is also pivotal for monitoring reactions involving 6-Iodohexan-1-amine, such as N-alkylation or substitution of the iodo group. Changes in the chemical shifts of the protons and carbons adjacent to the reaction site provide direct evidence of the chemical transformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Iodohexan-1-amine Predicted values are based on data from analogous compounds like 1-iodohexane (B118524) and n-hexylamine.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (-CH₂I) | ~3.2 (triplet) | ~7-10 |

| C-2 (-CH₂-) | ~1.8 (multiplet) | ~33 |

| C-3 (-CH₂-) | ~1.4 (multiplet) | ~30 |

| C-4 (-CH₂-) | ~1.5 (multiplet) | ~26 |

| C-5 (-CH₂-) | ~1.5 (multiplet) | ~31 |

| C-6 (-CH₂NH₂) | ~2.7 (triplet) | ~42 |

| -NH₂ | Variable (broad singlet) | N/A |

Mass Spectrometry (MS) Techniques: High-Resolution MS, Tandem MS for Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of 6-Iodohexan-1-amine and its derivatives. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₁₄IN, by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) mass spectrometry of 6-Iodohexan-1-amine would be expected to show a molecular ion peak (M⁺) at an m/z of 227. However, the molecular ion peak for aliphatic amines can sometimes be weak or absent. libretexts.org The fragmentation pattern is dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). This is the most characteristic fragmentation for primary amines and results in the loss of an alkyl radical to form a stable, nitrogen-containing cation. For 6-Iodohexan-1-amine, the major α-cleavage would involve the loss of a C₅H₁₀I radical, leading to a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.

Other significant fragmentation pathways include the loss of the iodine atom (m/z 127) and subsequent fragmentation of the remaining hexylamine (B90201) cation. Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often employed to increase the abundance of the molecular ion and reduce initial fragmentation. nsf.gov

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for the structural characterization of derivatives of 6-Iodohexan-1-amine, especially in complex mixtures. In MS/MS, a specific ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to identify specific compounds based on their unique fragmentation patterns. tandfonline.com

Table 2: Predicted Key Mass Spectrometry Fragments for 6-Iodohexan-1-amine

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 227 | [C₆H₁₄IN]⁺ | Molecular Ion (M⁺) |

| 100 | [C₆H₁₄N]⁺ | Loss of •I |

| 30 | [CH₄N]⁺ | α-cleavage (loss of •C₅H₁₀I) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in 6-Iodohexan-1-amine. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of 6-Iodohexan-1-amine displays characteristic absorption bands. The primary amine group gives rise to a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ region. orgchemboulder.com The C-I stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The C-H stretching vibrations of the methylene groups are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and other polar bond vibrations are strong in the IR spectrum, the C-C and C-I bonds, which are more polarizable, often give stronger signals in the Raman spectrum. This makes Raman spectroscopy a useful tool for analyzing the carbon backbone and the carbon-iodine bond.

Table 3: Key Infrared (IR) Absorption Frequencies for 6-Iodohexan-1-amine

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3400-3300 | N-H Stretch | Primary Amine | Medium (two bands) |

| 2950-2850 | C-H Stretch | Alkyl Chain | Strong |

| 1650-1580 | N-H Bend | Primary Amine | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| 910-665 | N-H Wag | Primary Amine | Strong, Broad |

| 600-500 | C-I Stretch | Iodoalkane | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While 6-Iodohexan-1-amine is a liquid at room temperature, its derivatives can often be crystallized to allow for solid-state structural analysis by single-crystal X-ray diffraction. This technique provides the definitive, three-dimensional arrangement of atoms in a crystal, yielding precise bond lengths, bond angles, and conformational information.

For derivatives of 6-Iodohexan-1-amine, X-ray crystallography can unambiguously determine the regiochemistry and stereochemistry of reactions. For example, in studies of self-assembled perovskite-type structures, the conformation of the aminohexyl chain and its interactions, such as N-H···N hydrogen bonds, have been detailed using this method. nih.govnih.govresearchgate.net Such analyses are crucial for understanding intermolecular interactions and packing forces that dictate the properties of materials derived from this compound.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Product Separation in Research

Chromatographic techniques are fundamental for separating 6-Iodohexan-1-amine from reactants and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of 6-Iodohexan-1-amine and its non-volatile derivatives. Since simple aliphatic amines lack a strong UV chromophore, detection can be challenging. Therefore, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy. tandfonline.comtandfonline.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) react with the primary amine to form highly detectable derivatives. tandfonline.com Reversed-phase HPLC on C8 or C18 columns is typically used for separation. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. Due to the polarity and potential for thermal degradation of amines, derivatization is often necessary to improve chromatographic behavior and produce characteristic mass spectra. nih.govresearchgate.net Long-chain alkylamines can be derivatized with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to increase their volatility and reduce tailing on the GC column. nih.govresearchgate.net The coupled mass spectrometer allows for the confident identification of separated components based on their fragmentation patterns and retention times.

Advanced hyphenated techniques for complex mixture analysis

The integration of separation techniques with spectroscopic detection, known as hyphenation, provides powerful platforms for the analysis of complex mixtures containing 6-Iodohexan-1-amine and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of modern analytical chemistry, combining the separation power of HPLC with the sensitive and selective detection of mass spectrometry. tandfonline.com This technique is ideal for identifying and quantifying components in a mixture with high sensitivity. For amine analysis, atmospheric pressure chemical ionization (APCI) or ESI are common ionization sources that can be coupled with tandem mass spectrometry (MS/MS) for enhanced structural elucidation of unknown products or metabolites. tandfonline.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the column. nih.govnumberanalytics.comchromatographytoday.com This is particularly powerful for the unambiguous structural determination of components in a mixture without the need for prior isolation. news-medical.net LC-NMR can be operated in on-flow, stop-flow, or loop-collection modes to balance the needs of chromatographic resolution and NMR sensitivity. nih.govnih.gov The ultimate hyphenated system, LC-NMR-MS, provides parallel mass and NMR data, offering the most comprehensive information possible for the structural elucidation of unknown compounds in a single run. chromatographytoday.com

Theoretical and Computational Studies of 6 Iodohexan 1 Amine

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. aip.org For a molecule like 6-Iodohexan-1-amine, with its combination of a flexible alkyl chain and two distinct functional groups, DFT provides a balance of computational cost and accuracy for predicting its characteristics. rsc.org

The electronic structure of 6-Iodohexan-1-amine is characterized by the presence of a highly polarizable carbon-iodine (C-I) bond and a polar, hydrogen-bonding primary amine (-NH₂) group. DFT calculations are employed to determine key electronic properties such as bond lengths, bond angles, and the distribution of electron density. bibliotekanauki.pl

Natural Bond Orbital (NBO) analysis, a common computational technique, can elucidate the nature of the bonding and the partial atomic charges on each atom. rsc.org The C-I bond is a relatively weak covalent bond, which makes the iodine atom a good leaving group in nucleophilic substitution reactions. The C-N bond of the primary amine is a stronger, polar covalent bond. researchgate.net The lone pair of electrons on the nitrogen atom makes the amine group a nucleophilic center and a hydrogen bond acceptor. acs.org

Illustrative Data Table: Calculated Electronic Properties of 6-Iodohexan-1-amine This table presents hypothetical data representative of what would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. Actual values would require a specific computational study.

| Parameter | Value |

|---|---|

| Bond Length (Å) | |

| C-I | 2.15 |

| C-N | 1.47 |

| Average C-C | 1.54 |

| Average N-H | 1.02 |

| NBO Atomic Charge (e) | |

| Iodine (I) | -0.25 |

| Carbon (C1, attached to I) | +0.10 |

| Nitrogen (N) | -0.95 |

| Carbon (C6, attached to N) | -0.20 |

The flexibility of the six-carbon alkyl chain in 6-Iodohexan-1-amine results in a complex potential energy surface with numerous possible conformations. Conformational analysis using computational methods is crucial for identifying the most stable, low-energy structures. sapub.orgacs.org This process typically involves systematically rotating the dihedral angles along the C-C backbone and calculating the energy of each resulting conformer.

The interactions between the terminal iodo and amine groups, as well as steric hindrance between hydrogen atoms along the chain, dictate the relative stability of these conformers. The lowest energy conformation is often an extended or anti-periplanar arrangement, which minimizes steric repulsion. However, gauche interactions can also lead to stable conformers.

Illustrative Data Table: Relative Energies of 6-Iodohexan-1-amine Conformers This table presents hypothetical relative energies for different conformers, illustrating a typical energy landscape. The "all-trans" conformer is set as the reference (0.00 kcal/mol).

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| All-trans (anti) | C-C-C-C = 180° | 0.00 |

| Gauche (g+) at C2-C3 | C1-C2-C3-C4 ≈ +60° | 0.95 |

| Gauche (g-) at C2-C3 | C1-C2-C3-C4 ≈ -60° | 0.95 |

| Double Gauche (g+g+) | C1-C2-C3-C4 ≈ +60°, C2-C3-C4-C5 ≈ +60° | 1.80 |

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments. researchgate.net

MD simulations are invaluable for studying how solvents influence the structure and reactivity of 6-Iodohexan-1-amine. acs.org By simulating the molecule in an explicit solvent box (e.g., water, methanol (B129727), or a non-polar solvent like hexane), one can observe the formation and dynamics of the solvation shell around the molecule. nih.gov The polarity of the solvent is expected to have a significant effect, with polar solvents forming strong interactions with the amine group through hydrogen bonding and with the polar C-I bond. nih.gov These interactions can stabilize transition states in chemical reactions, thereby affecting reaction rates. For instance, the rate of nucleophilic substitution at the carbon bearing the iodine is heavily influenced by the solvent's ability to stabilize the leaving iodide ion. journalssystem.com